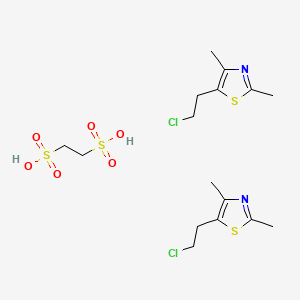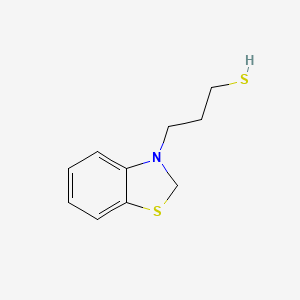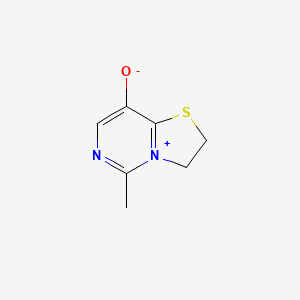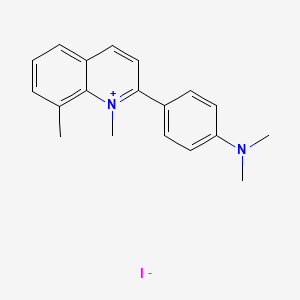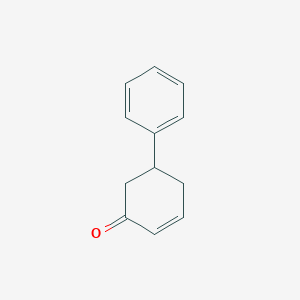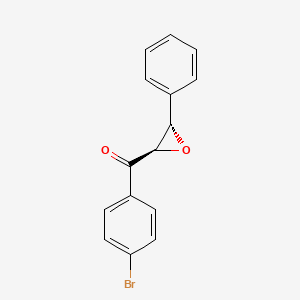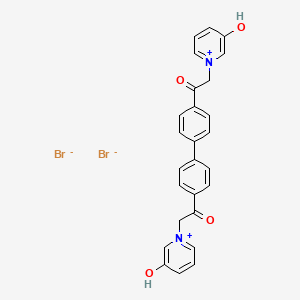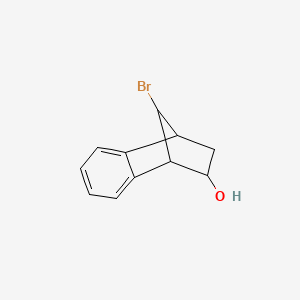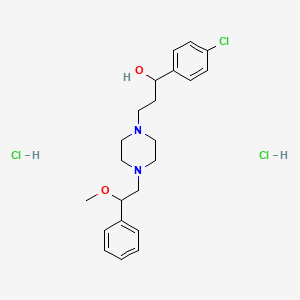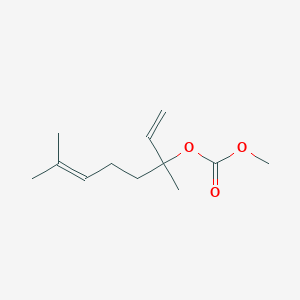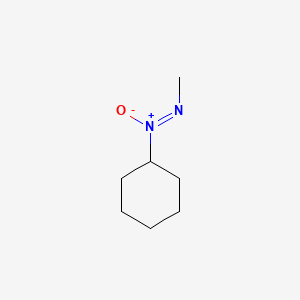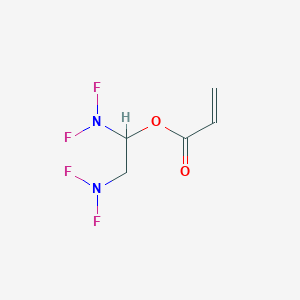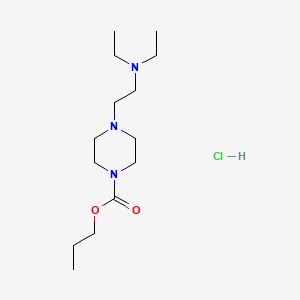
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, propyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, propyl ester, hydrochloride is a chemical compound with a complex structure that finds applications in various fields of science and industry
Méthodes De Préparation
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, propyl ester, hydrochloride involves several steps. The synthetic routes typically include the reaction of piperazine derivatives with diethylaminoethyl chloride under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, propyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, propyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, propyl ester, hydrochloride stands out due to its unique chemical structure and properties. Similar compounds include:
- 1-Piperazinecarboxylic acid, ethyl ester
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester These compounds share some structural similarities but differ in their specific functional groups and applications.
Propriétés
Numéro CAS |
24269-46-3 |
|---|---|
Formule moléculaire |
C14H30ClN3O2 |
Poids moléculaire |
307.86 g/mol |
Nom IUPAC |
propyl 4-[2-(diethylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H29N3O2.ClH/c1-4-13-19-14(18)17-11-9-16(10-12-17)8-7-15(5-2)6-3;/h4-13H2,1-3H3;1H |
Clé InChI |
GCSDIVRDDLXUCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)N1CCN(CC1)CCN(CC)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
